molecular formula C19H20ClN3O3S B3723787 N~1~-(3-CHLOROPHENYL)-N~1~-[2-(2-CYCLOPENTYLIDENHYDRAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE

N~1~-(3-CHLOROPHENYL)-N~1~-[2-(2-CYCLOPENTYLIDENHYDRAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE

Cat. No.: B3723787
M. Wt: 405.9 g/mol
InChI Key: OKUXHAAJYSEEPU-UHFFFAOYSA-N
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Description

N~1~-(3-CHLOROPHENYL)-N~1~-[2-(2-CYCLOPENTYLIDENHYDRAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a cyclopentylidenehydrazino group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(cyclopentylideneamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S/c20-15-7-6-10-17(13-15)23(27(25,26)18-11-2-1-3-12-18)14-19(24)22-21-16-8-4-5-9-16/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUXHAAJYSEEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CHLOROPHENYL)-N~1~-[2-(2-CYCLOPENTYLIDENHYDRAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of cyclopentanone with hydrazine to form the cyclopentylidenehydrazine intermediate.

    Coupling with the benzenesulfonamide: The hydrazone intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.

    Introduction of the chlorophenyl group: Finally, the chlorophenyl group is introduced through a nucleophilic substitution reaction using 3-chlorophenylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CHLOROPHENYL)-N~1~-[2-(2-CYCLOPENTYLIDENHYDRAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N~1~-(3-CHLOROPHENYL)-N~1~-[2-(2-CYCLOPENTYLIDENHYDRAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(3-CHLOROPHENYL)-N~1~-[2-(2-CYCLOPENTYLIDENHYDRAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(3-chlorophenyl)acetamide: This compound shares the chlorophenyl group and has similar reactivity in nucleophilic substitution reactions.

    N-(2,2,2-Trichloro-1-(3-chlorophenylamino)ethyl)butyramide: This compound also contains a chlorophenyl group and is used in similar applications.

Uniqueness

N~1~-(3-CHLOROPHENYL)-N~1~-[2-(2-CYCLOPENTYLIDENHYDRAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE is unique due to the presence of the cyclopentylidenehydrazino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-(3-CHLOROPHENYL)-N~1~-[2-(2-CYCLOPENTYLIDENHYDRAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(3-CHLOROPHENYL)-N~1~-[2-(2-CYCLOPENTYLIDENHYDRAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE

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